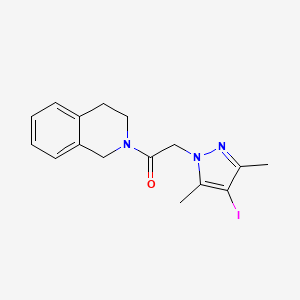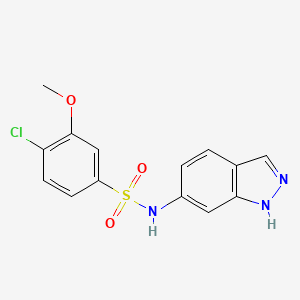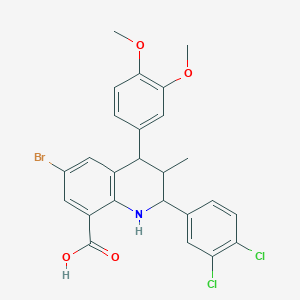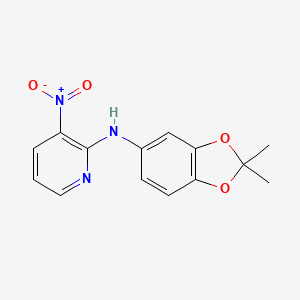
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a unique combination of isoquinoline and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with 4-iodo-3,5-dimethyl-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
相似化合物的比较
- 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
- 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Comparison: Compared to its analogs, 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets .
属性
分子式 |
C16H18IN3O |
|---|---|
分子量 |
395.24 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C16H18IN3O/c1-11-16(17)12(2)20(18-11)10-15(21)19-8-7-13-5-3-4-6-14(13)9-19/h3-6H,7-10H2,1-2H3 |
InChI 键 |
UZYWITKBIKTAEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-1-adamantyl-N'-[2-(2-isopropyl-5-methylphenoxy)ethyl]urea](/img/structure/B11063433.png)
![Ethyl 3-oxo-2-phenyl-1,2,4-triazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11063437.png)





![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid](/img/structure/B11063473.png)
![Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-](/img/structure/B11063479.png)
![3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11063490.png)
![4-{2-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11063492.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11063507.png)
![6-Ethyl-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B11063524.png)
